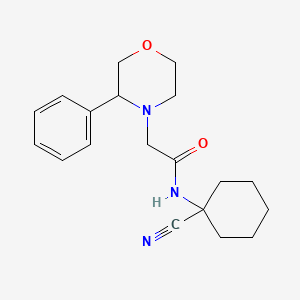
2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran is an organic compound that serves as a versatile building block in organic synthesis. It is characterized by the presence of a bromine atom, an ethoxy group, and a tetrahydropyran ring, making it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran typically involves the reaction of 2-bromoethanol with 2-(4-hydroxyphenoxy)tetrahydro-2H-pyran. The reaction is carried out under basic conditions, often using potassium carbonate as a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-(4-hydroxyphenoxy)tetrahydro-2H-pyran is replaced by the bromoethoxy group from 2-bromoethanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also ensure consistent quality and reduce the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the bromine atom, forming a hydroxyethoxy derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azidoethoxy, thiocyanatoethoxy, and aminoethoxy derivatives.
Oxidation: Products include ethoxybenzaldehyde and ethoxybenzoic acid.
Reduction: Products include hydroxyethoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-(2-bromoethoxy)phenoxy)tetrahydro-2H-pyran depends on the specific application and the target molecule. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. This property makes it useful in the modification of biomolecules and the synthesis of complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Similar in structure but lacks the phenoxy group.
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar in structure but lacks the ethoxy group.
Uniqueness
2-(4-(2-Bromoethoxy)phenoxy)tetrahydro-2H-pyran is unique due to the presence of both the bromoethoxy and phenoxy groups, which provide a combination of reactivity and stability
Eigenschaften
IUPAC Name |
2-[4-(2-bromoethoxy)phenoxy]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO3/c14-8-10-15-11-4-6-12(7-5-11)17-13-3-1-2-9-16-13/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNCOWSCMNYIQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
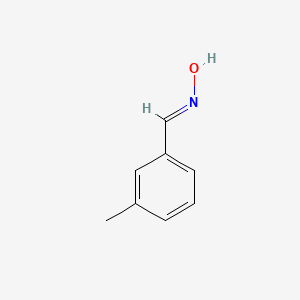
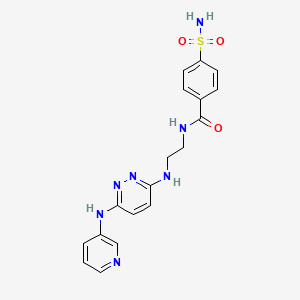
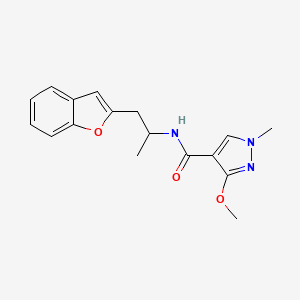
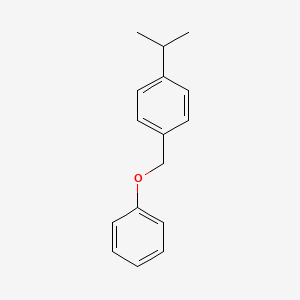
![N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}benzamide](/img/structure/B2710315.png)
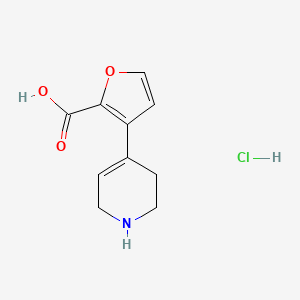
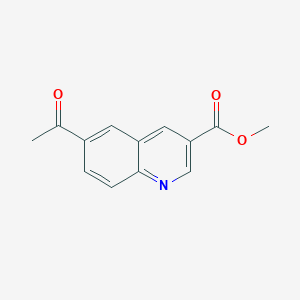
![6-Benzyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2710319.png)
![3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid](/img/structure/B2710320.png)
![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2710321.png)
![methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B2710322.png)
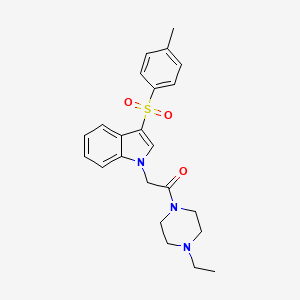
![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2710326.png)
